N-(benzo[d][1,3]dioxol-5-yl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O4/c20-19(21,22)12-1-4-17(23-10-12)29-14-5-7-25(8-6-14)18(26)24-13-2-3-15-16(9-13)28-11-27-15/h1-4,9-10,14H,5-8,11H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPGDLARYXRAMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(benzo[d][1,3]dioxol-5-yl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide is the ATP-binding cassette transporters. These transporters play a crucial role in cellular processes such as translocation of various substrates across extra and intracellular membranes, including metabolic products, lipids and sterols, and drugs.
Mode of Action
This compound acts as a modulator of ATP-binding cassette transporters. It interacts with these transporters, influencing their activity and modulating their function.
Biochemical Pathways
The compound’s interaction with ATP-binding cassette transporters affects various biochemical pathways. These transporters are involved in numerous biological processes, including lipid transport and metabolism, drug resistance, and antigen processing. The modulation of these transporters by the compound can therefore have downstream effects on these pathways.
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by several functional groups that contribute to its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈F₃N₃O₃ |
| Molecular Weight | 391.35 g/mol |
| CAS Number | 1285539-85-6 |
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For example, derivatives containing the benzo[d][1,3]dioxole moiety have shown promising results in inhibiting the proliferation of various cancer cell lines, including:
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
In vitro assays demonstrated that these compounds could induce apoptosis and inhibit cell migration, suggesting their potential as therapeutic agents against aggressive cancer types .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Studies focusing on similar derivatives have reported activity against a range of pathogens, including:
- Mycobacterium tuberculosis
- Trypanosoma cruzi (causative agent of Chagas disease)
For instance, compounds with the piperidine core have been shown to possess inhibitory effects on Mycobacterium tuberculosis at micromolar concentrations (IC50 values ranging from 0.86 µM to 5.9 µM), indicating their potential utility in treating tuberculosis .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.
- Disruption of Cellular Signaling : The presence of the trifluoromethyl group may enhance the compound’s ability to interfere with cellular signaling pathways critical for tumor growth.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Study on Antitumor Activity : A study found that derivatives of benzo[d][1,3]dioxole exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating strong potential for further development as anticancer agents .
- Antimicrobial Efficacy : Research showed that compounds similar to this compound displayed effective inhibition against Mycobacterium tuberculosis and other pathogenic microorganisms, supporting their role as potential antimicrobial agents .
Comparison with Similar Compounds
Table 1: Structural Features of Key Analogous Compounds
Key Observations :
- Shared Pharmacophores: The target compound shares the piperidine-1-carboxamide scaffold with PF-3845 and the compound from , which are known FAAH inhibitors .
- Divergent Substituents : Unlike PF-3845, which uses a benzyl linker, the target compound directly attaches the benzo[d][1,3]dioxol-5-yl group to the carboxamide. This may alter binding kinetics or selectivity .
- Role of Trifluoromethylpyridine : The 5-(trifluoromethyl)pyridin-2-yloxy group is conserved in FAAH inhibitors (e.g., PF-3845), suggesting its importance in target engagement .
Pharmacological and Functional Comparisons
Table 2: Pharmacological Profiles of Selected Compounds
Key Insights :
Critical Analysis :
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound, and what intermediates are critical?
The synthesis typically involves multi-step procedures, including:
- Coupling of benzodioxole and trifluoromethylpyridine moieties : A key intermediate is 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine, synthesized via nucleophilic aromatic substitution using 2-chloro-5-(trifluoromethyl)pyridine and 4-hydroxypiperidine under basic conditions (e.g., K₂CO₃ in DMF) .
- Carboxamide formation : Reacting the piperidine intermediate with benzo[d][1,3]dioxol-5-yl isocyanate or activated carbonyl derivatives (e.g., chloroformates) in the presence of coupling agents like HATU or EDCI .
Key intermediates :
Basic: How can reaction conditions be optimized to improve coupling yields?
- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency in polar aprotic solvents (DMF or DMSO) .
- Temperature control : Maintain reactions at 80–100°C for 12–24 hours to ensure complete substitution .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate intermediates with >90% yield .
Advanced: What computational methods predict electronic properties and receptor interactions?
- Density Functional Theory (DFT) : Used to analyze charge distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. For example, DFT studies on analogous benzodioxole-piperidine systems reveal that the trifluoromethyl group enhances electron-withdrawing effects, stabilizing receptor binding pockets .
- Molecular docking : Pair with X-ray crystallography data (e.g., CGRP receptor structures at 1.6 Å resolution) to model interactions with biological targets .
Advanced: How can contradictions in biological activity data be resolved?
- Assay standardization :
- Metabolite screening : LC-MS/MS can identify active metabolites that may skew results .
Basic: What analytical techniques confirm structural integrity and purity?
- HPLC : Use C18 columns (acetonitrile/water + 0.1% TFA) to achieve ≥95% purity .
- NMR : Confirm regiochemistry via ¹H-NMR (e.g., benzodioxole protons at δ 6.8–7.0 ppm; piperidine protons at δ 3.5–4.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ = calculated m/z ± 0.001) .
Advanced: How can SAR studies elucidate the role of the trifluoromethyl and benzodioxole groups?
- Trifluoromethyl analogs : Replace with -CF₂H or -CH₃ to assess hydrophobicity/electron effects. For example, analogs lacking CF₃ show reduced metabolic stability in CYP450 assays .
- Benzodioxole modifications : Substitute with catechol or methylenedioxybenzene to test π-stacking interactions. Methylenedioxy groups enhance plasma protein binding in pharmacokinetic studies .
Basic: What are common by-products, and how are they mitigated?
- By-products :
- Mitigation :
Advanced: How can metabolomic studies guide structural modifications for improved pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
